molecular formula C9H7BrN2O2 B2475600 Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2091094-63-0

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2475600
CAS No.: 2091094-63-0
M. Wt: 255.071
InChI Key: VRJMKMOSVHMZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a brominated heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a bromine atom at position 6 and a methyl ester group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Bromination at C6 enhances selectivity for biological targets, as demonstrated in studies on nicotinic acetylcholine receptors (α7 nAChR) . The methyl ester group improves solubility and facilitates further derivatization, as seen in synthetic protocols involving nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMKMOSVHMZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . This method is straightforward and efficient, allowing for the preparation of various substituted pyrroles and pyrrolo[1,2-a]pyrazines. Another approach involves the use of Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrazines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate are best understood through comparison with structurally related analogs. Key differences arise from substitution patterns, core heterocycles, and functional groups.

Structural Analogs and Substitution Effects

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Selectivity (α7 nAChR vs. 5-HT3A) Key Activity/Application
This compound Pyrrolo[1,2-a]pyrazine Br (C6), COOMe (C1) ~255.07 >400-fold α7 nAChR agonist, Antifungal
Pyrrolo[1,2-a]pyrazine (4a) Same None 158.16 Low (parent compound 16) Antifungal
6,7-Dibromopyrrolo[1,2-a]pyrazine (4k) Same Br (C6, C7) 315.96 Not reported Broad-spectrum potential
3-Methylpyrrolo[1,2-a]pyrazine (18) Same Me (C3) 172.21 Reduced selectivity Lower 5-HT3A antagonism
7-Bromopyrrolo[2,1-f][1,2,4]triazine (20) Pyrrolo[2,1-f][1,2,4]triazine Br (C7) 253.04 >900-fold High-selectivity α7 nAChR agonist
  • Bromination Position: Bromination at C6 (as in the target compound) significantly improves α7 nAChR selectivity over 5-HT3A compared to non-brominated analogs (e.g., compound 16 vs. 17) . In contrast, dibromination (C6 and C7, compound 4k) may broaden activity but lacks selectivity data .
  • Substituent Type : Methylation at C3 (compound 18) reduces selectivity, highlighting the steric and electronic sensitivity of the 5-HT3A receptor binding pocket .
  • Core Heterocycle : Pyrrolo[2,1-f][1,2,4]triazine derivatives (e.g., compound 20) exhibit even higher selectivity (>900-fold) due to their distinct electronic profile, though they lack the ester functionality of the target compound .

Pharmacological Profiles

  • α7 nAChR Selectivity: The target compound’s >400-fold selectivity over 5-HT3A is superior to non-brominated (compound 16) and methylated (compound 18) analogs, underscoring bromine’s role in minimizing off-target effects .
  • Antifungal Activity : Brominated pyrrolo[1,2-a]pyrazines exhibit broad antifungal activity, with potency influenced by substitution pattern .

Chemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~255.07 g/mol) and ester group balance lipophilicity and solubility, contrasting with smaller analogs (e.g., compound 4a, 158.16 g/mol) and bulkier derivatives (e.g., ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate, 283.13 g/mol) .
  • Reactivity: The C6 bromine facilitates palladium-catalyzed cross-coupling, while the ester group allows functionalization via hydrolysis or aminolysis .

Biological Activity

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 6th position and a methyl ester group at the 1st position. The compound is typically synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. This method allows for the efficient formation of the pyrrolo[1,2-a]pyrazine framework, which is crucial for its biological activity .

Synthetic Route Overview

StepDescription
1Cyclization of 2-formylpyrrole-based enaminones
2Use of ammonium acetate as a catalyst
3Formation of methyl ester via esterification

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been evaluated against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). In vitro studies indicate that this compound exhibits nanomolar minimum inhibitory concentrations (MICs), suggesting potent antibacterial properties .

Case Study: Antimycobacterial Activity

  • A study reported that derivatives of pyrrolo[1,2-a]pyrazines showed promising results against Mtb with significant reductions in bacterial burden in infected mouse models .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has been tested against multiple Candida species, showing robust activity compared to reference antifungal agents. The mechanism appears to involve the inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity .

Table: Antifungal Efficacy Against Candida Species

CompoundMIC (µg/mL)Target Species
This compound< 10C. glabrata
Reference Drug20C. albicans

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or function as a competitive inhibitor at active sites on bacterial enzymes.
  • Antifungal Mechanism : It likely interferes with the synthesis of ergosterol by binding to key enzymes like HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) in Candida species .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new bioactive compounds. Its structural uniqueness enhances its potential as a lead compound for drug discovery targeting various infectious diseases.

Industrial and Research Implications

The compound's properties suggest applications not only in pharmaceuticals but also in agricultural chemistry for developing antifungal agents against crop pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.